![molecular formula C36H50O2 B14376356 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) CAS No. 88457-44-7](/img/structure/B14376356.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) is an organic compound characterized by its unique molecular structure, which includes a central phenylene group flanked by methyleneoxy linkages and octylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-octylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) can undergo various chemical reactions, including:
Oxidation: The methyleneoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The octylbenzene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or mechanical properties.
Organic Chemistry: Serves as a precursor for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and additives for lubricants and coatings.
Mecanismo De Acción
The mechanism by which 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) exerts its effects depends on its specific application. In materials science, its unique structure allows it to interact with other molecules to form stable polymers. In drug delivery, it can encapsulate drugs, protecting them from degradation and facilitating their controlled release.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)
- 1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium)
Uniqueness
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) is unique due to its long octyl chains, which impart specific hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of water-resistant materials or in drug delivery systems where hydrophobic encapsulation is desired.
Propiedades
Número CAS |
88457-44-7 |
|---|---|
Fórmula molecular |
C36H50O2 |
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
1,4-bis[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C36H50O2/c1-3-5-7-9-11-13-15-31-21-25-35(26-22-31)37-29-33-17-19-34(20-18-33)30-38-36-27-23-32(24-28-36)16-14-12-10-8-6-4-2/h17-28H,3-16,29-30H2,1-2H3 |
Clave InChI |
MRLQQYMFSHLGGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)COC3=CC=C(C=C3)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



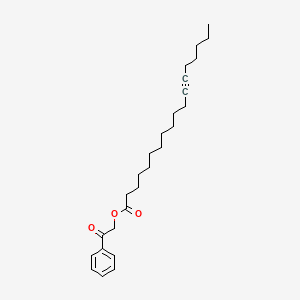
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
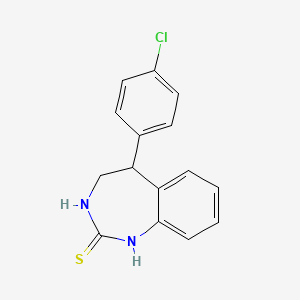
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
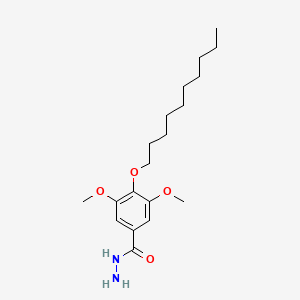
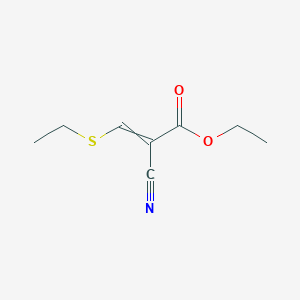
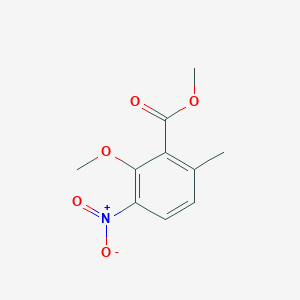
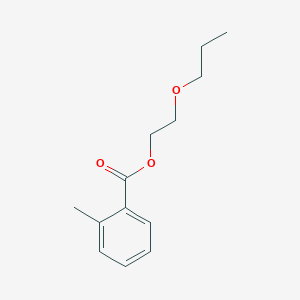
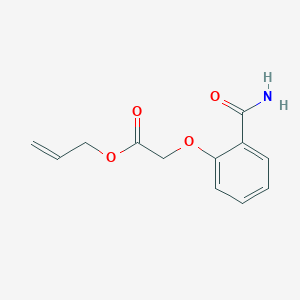
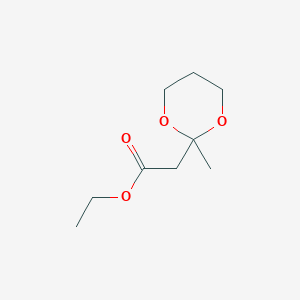
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)
